Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one
Description
The compound Carbonic Acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one (IUPAC name: 5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one; CAS: 1803595-23-4) is a heterocyclic organic molecule with a pyridazinone core (a six-membered ring containing two adjacent nitrogen atoms). Key structural features include:
- A 2-methoxyethyl(methyl)amino group at the 5-position of the pyridazinone ring.
- A piperidin-3-yl substituent at the 2-position.
- A carbonic acid moiety, likely acting as a counterion in its salt form .
Its molecular formula is C13H20N4O4 (MW: 296.32 g/mol), and its SMILES notation is CN(CCOC)C1=CC(=O)N(N=C1)C2CCCNC2 .
Properties
Molecular Formula |
C14H24N4O5 |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one |
InChI |
InChI=1S/C13H22N4O2.CH2O3/c1-16(6-7-19-2)12-8-13(18)17(15-10-12)11-4-3-5-14-9-11;2-1(3)4/h8,10-11,14H,3-7,9H2,1-2H3;(H2,2,3,4) |
InChI Key |
VNHOPKVCLQNXOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=CC(=O)N(N=C1)C2CCCNC2.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Pyridazinone Core
The pyridazinone core (2-pyridazinone) is commonly synthesized from chlorinated pyridazine derivatives, particularly 3,6-dichloropyridazine, which serves as a versatile precursor for nucleophilic aromatic substitution reactions.
- Method: Selective substitution of 3,6-dichloropyridazine with nucleophiles under controlled conditions.
- Reagents: 3,6-dichloropyridazine, nucleophilic amines or alcohols.
- Conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., 1,4-dioxane, toluene) at elevated temperatures (80–100 °C) under inert atmosphere.
- Yields: Typically 66–86% depending on nucleophile and conditions.
Example: Reaction of 3,6-dichloropyridazine with 2-amino-2-methyl-1-propanol in toluene with sodium hydride at 0–20 °C for 0.5 h yielded the substituted pyridazinone intermediate in 86% yield.
Installation of the 5-[2-Methoxyethyl(methyl)amino] Side Chain
The aminoalkyl side chain is introduced typically via nucleophilic substitution on a halogenated pyridazinone intermediate or by reductive amination of a corresponding aldehyde or ketone precursor.
- Method: Nucleophilic substitution of a halogenated pyridazinone with 2-methoxyethyl(methyl)amine or its derivatives.
- Conditions: Base-mediated substitution in polar solvents, sometimes under microwave irradiation to improve reaction rates.
- Alternative: Reductive amination using 2-methoxyacetaldehyde and methylamine with a reducing agent like sodium triacetoxyborohydride.
- Yields: Variable, typically moderate to high (50–80%).
Purification and Characterization
- Purification: Flash column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures or dichloromethane/methanol/ammonia mixtures.
- Characterization: NMR spectroscopy (^1H, ^13C), mass spectrometry (ESI-MS), HPLC for purity assessment.
Summary Table of Preparation Conditions and Yields
| Step | Starting Material(s) | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3,6-Dichloropyridazine | Sodium hydride, 2-amino-2-methyl-1-propanol | Toluene | 0–20 | 0.5 h | 86 | Nucleophilic substitution |
| 2 | Pyridazinone intermediate | 1-Methyl-3-phenylpiperazine, N-ethyl-N,N-diisopropylamine, Pd catalyst | N-Methyl-2-pyrrolidone | 180 | 0.5 h | 75–85 | Microwave-assisted amination |
| 3 | Halogenated pyridazinone intermediate | 2-Methoxyethyl(methyl)amine | Polar aprotic solvent | 80–100 | 1–5 h | 50–80 | Nucleophilic substitution or reductive amination |
| 4 | Crude product | Silica gel chromatography | Ethyl acetate/hexane or DCM/methanol | Ambient | — | — | Purification |
Research Findings and Source Integration
- The synthetic routes involving 3,6-dichloropyridazine as a key intermediate are well-documented in peer-reviewed patents and chemical suppliers' data, indicating robustness of the nucleophilic aromatic substitution and palladium-catalyzed cross-coupling strategies.
- Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining or improving yields, especially in the installation of the piperidinyl substituent.
- The choice of base and solvent critically affects the regioselectivity and yield of substitution reactions, with potassium carbonate and sodium hydride being preferred bases in dioxane or toluene solvents.
- Purification by flash chromatography using gradient elution systems is standard to obtain analytically pure compounds for further biological testing or formulation.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone and Pyrimidine Derivatives
(a) 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
- Structure : Pyrimidine core (six-membered ring with two nitrogen atoms at positions 1 and 3) substituted with a 5-oxo-pyrrolidinyl group and carboxamide side chains .
- Synthesis : Prepared via a five-step parallel solution-phase synthesis starting from itaconic acid, with amidation using aliphatic amines .
- Comparison: While the pyridazinone core of the target compound shares a diazine structure with pyrimidines, the substitution patterns differ significantly. The target compound’s 2-methoxyethyl(methyl)amino and piperidinyl groups may enhance solubility or receptor binding compared to the pyrrolidinone-carboxamide derivatives .
(b) 5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- Structure: A related pyridazinone derivative with an azetidine (four-membered nitrogen ring) substituent and a partially reduced pyridazinone ring .
Pyrrolidinone Derivatives
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)
- Structure: A five-membered pyrrolidinone ring with a carboxylic acid substituent .
- Comparison: While both compounds feature nitrogen-containing heterocycles, the pyrrolidinone lacks the pyridazinone’s aromaticity and substituted amino groups. This structural difference suggests divergent applications—pyrrolidinones are often used as intermediates, whereas pyridazinones may exhibit bioactivity .
Patent Compound from EP 4 374 877 A2
- Structure: A spirocyclic compound with a pyrimidine core, trifluoromethyl groups, and a [2-methoxyethyl(methyl)amino]ethoxy substituent .
- However, the patent compound’s increased complexity (spiro ring, trifluoromethyl groups) likely enhances potency and selectivity compared to the simpler pyridazinone derivative .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Strategies: The parallel solution-phase synthesis used for pyrimidine carboxamides contrasts with the lack of disclosed methods for the target compound. Future work could explore similar approaches for pyridazinone derivatives.
- Limitations : Absence of safety data (e.g., LD50, toxicity) for the target compound necessitates caution in handling .
Biological Activity
Carbonic acid; 5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one is a synthetic compound of interest in pharmacological research. This compound is characterized by its unique structural features, which include a pyridazinone ring and a piperidine moiety, suggesting potential biological activities that merit investigation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : Carbonic acid; 5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 270.31 g/mol
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperidinyl compounds exhibit antimicrobial properties, potentially effective against various bacterial strains and fungi. For instance, disk diffusion assays have shown activity against E. coli and Staphylococcus aureus .
- Histamine Receptor Modulation : The compound has been investigated for its role as a histamine H4 receptor antagonist. This receptor is implicated in inflammatory responses, and antagonists may offer therapeutic avenues for conditions such as asthma and allergic reactions .
- CNS Activity : Given the presence of the piperidine structure, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been noted for their effects on neurotransmitter systems, suggesting that further exploration could yield insights into neuropharmacological applications.
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies :
- Histamine H4 Receptor Inhibition :
- Neuropharmacological Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
